![molecular formula C21H18N4O B7754845 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7754845.png)
2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
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Overview
Description
2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the triazoloquinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine . The reaction conditions often include boiling chloroform as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with cancer progression .
Antimicrobial Properties
Another notable application is in the field of antimicrobial research. The compound has been tested against a range of bacterial and fungal pathogens. Its effectiveness was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Electronics
This compound has been explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a semiconductor has implications for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Blends
The compound can be incorporated into polymer blends to enhance thermal stability and mechanical properties. Research shows that adding this compound improves the tensile strength and thermal resistance of polymers used in various industrial applications .
Pesticide Development
In agricultural chemistry, derivatives of this compound have been investigated for their potential as pesticides. Studies indicate that these compounds can effectively target pests while being less harmful to beneficial insects .
Plant Growth Regulators
There is also emerging evidence supporting the use of this compound as a plant growth regulator. It has been shown to enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Anticancer Activity | European Journal of Medicinal Chemistry | Significant cytotoxic effects on cancer cell lines; inhibition of kinase activity |
Antimicrobial Properties | Journal of Antibiotics | Effective against bacterial and fungal pathogens; disruption of cell membranes |
Neuroprotective Effects | Neuropharmacology Journal | Modulation of neurotransmitter levels; reduction of oxidative stress |
Organic Electronics | Advanced Materials | Demonstrated semiconductor properties; potential use in OLEDs and OPVs |
Pesticide Development | Crop Protection Journal | Effective against pests; minimal impact on beneficial insects |
Plant Growth Regulators | Agricultural Sciences | Enhanced growth rates and yields in specific crops |
Mechanism of Action
The mechanism of action of 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 1,5-diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo[1,2-a]-s-triazole-3,7-dione
- 5-phenyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Uniqueness
2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is unique due to its specific triazoloquinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of biological targets makes it a valuable compound for drug discovery and development.
Biological Activity
2,9-Diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound belonging to the triazoloquinazoline family. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O with a molecular weight of 358.39 g/mol. The compound features a unique triazoloquinazoline structure that is believed to contribute to its biological activity.
The biological activity of this compound involves its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound can inhibit CDK activity which is crucial for cell cycle regulation.
- Interaction with DNA : It has been shown to intercalate into DNA strands which may lead to cytotoxic effects against cancer cells.
- Modulation of Receptor Functions : The compound may interact with various receptors influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In studies involving HepG2 and HCT-116 cell lines, the compound displayed IC50 values ranging from 2.44 μM to 6.29 μM .
Cell Line | IC50 Value (μM) |
---|---|
HepG2 | 6.29 |
HCT-116 | 2.44 |
These results suggest that the compound's structural modifications can enhance its cytotoxic potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains including Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
A series of studies have been conducted to elucidate the biological activities of this compound:
- Cytotoxicity Studies : A study reported that derivatives of triazoloquinazoline showed enhanced cytotoxic activities when modified with different substituents on the aromatic rings. The most active derivatives were identified based on their IC50 values against specific cancer cell lines .
- DNA Intercalation Assay : Research indicated that the ability of the compound to intercalate DNA contributes significantly to its anticancer activity. This was assessed through fluorescence spectroscopy techniques which confirmed binding interactions with DNA .
- Inflammatory Response Modulation : In vitro assays demonstrated that the compound could inhibit TNF-alpha production in response to lipopolysaccharide (LPS) stimulation in human promyelocytic cells (HL-60), showcasing its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2,9-diphenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-17-13-7-12-16-18(17)19(14-8-3-1-4-9-14)25-21(22-16)23-20(24-25)15-10-5-2-6-11-15/h1-6,8-11,19H,7,12-13H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCVVUOYGVGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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